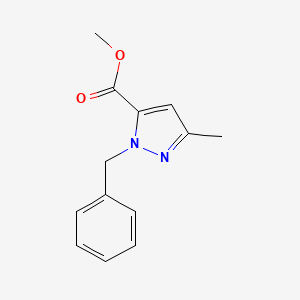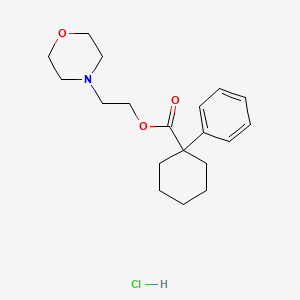
PRE-084 Hydrochloride
Vue d'ensemble
Description
Mécanisme D'action
- PRE-084 Hydrochloride is a highly selective sigma-1 receptor (S1R) agonist, specifically targeting the σ1 subtype .
- One notable pathway is the Akt-eNOS (endothelial nitric oxide synthase) pathway . Activation of this pathway leads to increased nitric oxide (NO) production, which has vasodilatory effects and promotes cell survival.
- Additionally, PRE-084 stimulates the NF-kB pathway, which is compromised in conditions like mutant huntingtin protein expression . Activation of NF-kB enhances cellular antioxidant levels, contributing to neuroprotection.
- Activation of sigma-1 receptors may also impact calcium release from the ER, affecting ER stress responses and protein folding .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de PRE-084 implique l'estérification de l'acide 1-phénylcyclohexanecarboxylique avec le 2-(4-morpholinyl)éthanol. La réaction utilise généralement un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). L'ester résultant est ensuite converti en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique .
Méthodes de production industrielle : La production industrielle du chlorhydrate de PRE-084 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, du temps de réaction et des rapports molaires des réactifs. Le produit final est purifié par des techniques de recristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de PRE-084 subit principalement des réactions de substitution en raison de la présence des groupes fonctionnels ester et morpholine. Il peut également participer à des réactions d'hydrolyse en conditions acides ou basiques, conduisant à la formation d'acide 1-phénylcyclohexanecarboxylique et de 2-(4-morpholinyl)éthanol .
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols.
Réactions d'hydrolyse : Réalisées en présence d'acides comme l'acide chlorhydrique ou de bases comme l'hydroxyde de sodium.
Principaux produits :
4. Applications de la recherche scientifique
Le chlorhydrate de PRE-084 a un large éventail d'applications de recherche scientifique :
Neuroprotection : Il a montré des effets protecteurs dans des modèles de maladies neurodégénératives telles que la maladie de Huntington en activant la voie de signalisation NF-κB
Effets antitussifs : A démontré son efficacité dans la réduction du réflexe de toux chez les modèles animaux
Effets antidépresseurs et nootropes : Présente un potentiel pour améliorer les fonctions cognitives et atténuer les symptômes dépressifs dans des études animales
Cardioprotection : Améliore les lésions d'ischémie-reperfusion myocardique en activant la voie Akt-eNOS.
5. Mécanisme d'action
Le chlorhydrate de PRE-084 exerce ses effets principalement par le biais du récepteur sigma-1. Ce récepteur module divers processus cellulaires, y compris la signalisation calcique, le repliement des protéines et la neuroprotection. En se liant au récepteur sigma-1, le chlorhydrate de PRE-084 augmente l'expression de protéines neuroprotectrices telles que le facteur neurotrophique dérivé de la lignée cellulaire gliale (GDNF) et active des voies comme NF-κB et Akt-eNOS .
Composés similaires :
Fluvoxamine : Un inhibiteur sélectif de la recapture de la sérotonine qui interagit également avec les récepteurs sigma-1.
Dextrométhorphane : Un agent antitussif ayant une activité sur les récepteurs sigma.
Unicité du chlorhydrate de PRE-084 : Le chlorhydrate de PRE-084 est unique en raison de sa forte sélectivité pour le récepteur sigma-1 et de ses puissants effets neuroprotecteurs. Contrairement aux autres agonistes des récepteurs sigma, il a une affinité minimale pour les autres systèmes récepteurs, ce qui en fait un outil précieux dans la recherche axée sur les voies médiées par le récepteur sigma-1 .
Applications De Recherche Scientifique
PRE-084 hydrochloride has a wide range of scientific research applications:
Neuroprotection: It has shown protective effects in models of neurodegenerative diseases such as Huntington’s disease by activating the NF-κB signaling pathway
Antitussive Effects: Demonstrated effectiveness in reducing cough reflex in animal models
Antidepressant and Nootropic Effects: Exhibits potential in improving cognitive functions and alleviating depressive symptoms in animal studies
Cardioprotection: Ameliorates myocardial ischemia-reperfusion injury by activating the Akt-eNOS pathway.
Comparaison Avec Des Composés Similaires
Cocaine: Also acts on sigma receptors but has a broader range of targets and higher abuse potential.
Fluvoxamine: A selective serotonin reuptake inhibitor that also interacts with sigma-1 receptors.
Dextromethorphan: An antitussive agent with sigma receptor activity.
Uniqueness of PRE-084 Hydrochloride: this compound is unique due to its high selectivity for the sigma-1 receptor and its potent neuroprotective effects. Unlike other sigma receptor agonists, it has minimal affinity for other receptor systems, making it a valuable tool in research focused on sigma-1 receptor-mediated pathways .
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJWFJNHTBKCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017460 | |
| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75136-54-8 | |
| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRE-084 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PRE-084 Hydrochloride interact with the sigma-1 receptor and what are the downstream effects on human monocyte-derived dendritic cells (moDCs)?
A1: this compound acts as a high-affinity agonist of the sigma-1 receptor []. When co-administered with agents that stimulate inflammatory responses (e.g., LPS, polyI:C), this compound was shown to inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and the chemokine IL-8 in human moDCs []. Conversely, it enhanced the production of the anti-inflammatory cytokine IL-10 []. This modulation of cytokine production suggests that this compound, through its interaction with the sigma-1 receptor, can shift moDCs towards an anti-inflammatory phenotype. Furthermore, this compound was shown to suppress the T-cell activating capacity of moDCs, specifically reducing the differentiation of Th1 and Th17 inflammatory effector T-cells [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


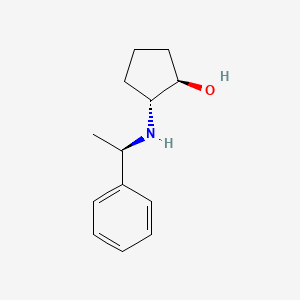
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
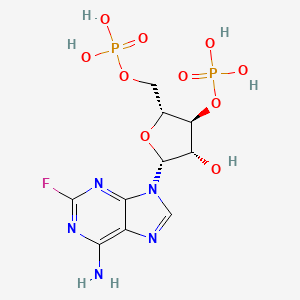

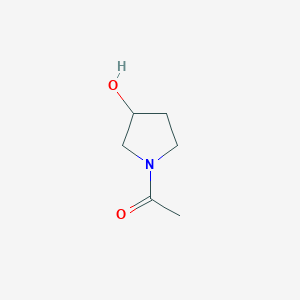
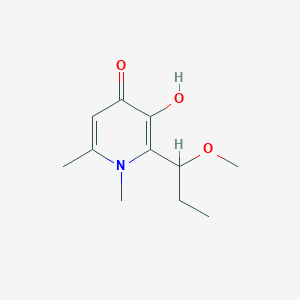
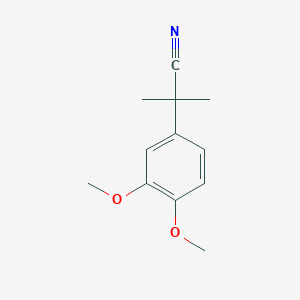


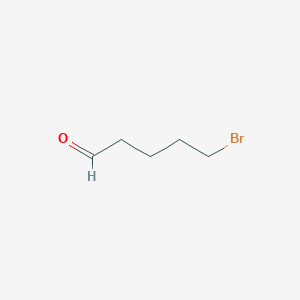
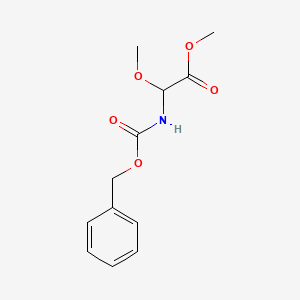
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)

